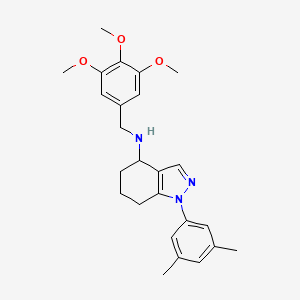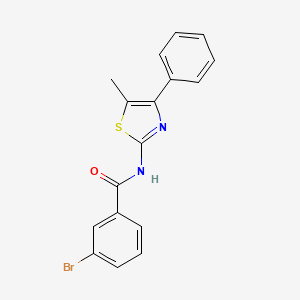![molecular formula C18H18N4OS B6017219 N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide](/img/structure/B6017219.png)
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide, also known as MPT0B392, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. In inflammation research, this compound has been shown to inhibit the activity of various inflammatory mediators, such as cytokines and chemokines. In neurological disorders, this compound has been shown to have antioxidant and anti-inflammatory effects, which help protect neurons from damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models. In inflammation research, this compound has been shown to reduce the production of various inflammatory mediators, such as cytokines and chemokines, and reduce inflammation in animal models. In neurological disorders, this compound has been shown to improve cognitive function, reduce oxidative stress, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in animal models or in vitro experiments.
Future Directions
There are several future directions for N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide research, including further investigation of its therapeutic potential in cancer, inflammation, and neurological disorders. Additionally, future research could focus on improving the solubility of this compound to make it more suitable for use in animal models or in vitro experiments. Finally, future research could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide is synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(4-pyridinyl)-5-methylpyrimidine to obtain the intermediate. Finally, the intermediate is reacted with 1-(2-aminoethyl)-4-methylpiperazine to obtain this compound.
Scientific Research Applications
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide has shown potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. Inflammation research has also shown that this compound has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological disorders, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12(21-17(23)10-15-4-3-9-24-15)16-11-20-18(22-13(16)2)14-5-7-19-8-6-14/h3-9,11-12H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWHTMPEMIQDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)CC2=CC=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B6017145.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6017157.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6017166.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6017170.png)

![1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B6017179.png)
![N-(2,3-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6017189.png)

![ethyl 4-[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B6017198.png)

![7-(2-ethylphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6017212.png)

![N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide](/img/structure/B6017235.png)
![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6017240.png)